N-[2-(methylsulfanyl)-4-phenyl-1,3-thiazol-5-yl]cyclopropanecarboxamide
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Overview
Description
Utilizing cyclopropanation reactions, such as the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple are employed.
Attachment of the Sulfanyl Group:
Methylation using reagents like methyl iodide and a strong base, such as sodium hydride, under controlled temperature and pressure conditions.
Industrial Production Methods:
For large-scale production, continuous flow processes might be utilized to ensure consistent quality and yield. Key industrial methods include:
Batch Processing: Ideal for multi-step synthesis, allowing for precise control over reaction conditions and intermediate purification.
Flow Chemistry: Ensures scalability, reduced reaction times, and enhanced safety, particularly in high-pressure reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-[2-(methylsulfanyl)-4-phenyl-1,3-thiazol-5-yl]cyclopropanecarboxamide typically involves several key steps:
Formation of the Thiazole Ring:
Starting with a substituted phenyl acetamide as a precursor.
Reacting with a suitable sulfur source under acidic conditions to form the thiazole ring.
Chemical Reactions Analysis
Types of Reactions:
N-[2-(methylsulfanyl)-4-phenyl-1,3-thiazol-5-yl]cyclopropanecarboxamide can undergo various chemical reactions:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate to modify the sulfanyl group.
Reduction: Employing reducing agents such as lithium aluminum hydride to target specific functional groups.
Substitution: Reacting with halogens or nucleophiles to introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Halide ions, thiols, and amines.
Major Products Formed:
Oxidized Derivatives: Sulfoxides or sulfones.
Reduced Products: Alcohols or amines.
Substituted Compounds: Halogenated derivatives or newly functionalized thiazole rings.
Scientific Research Applications
N-[2-(methylsulfanyl)-4-phenyl-1,3-thiazol-5-yl]cyclopropanecarboxamide's versatility lends itself to various research fields:
Chemistry: As a precursor in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in antimicrobial and anticancer research.
Industry: Utilized in the formulation of specialty chemicals, such as corrosion inhibitors and polymer stabilizers.
Mechanism of Action
The compound's mechanism of action is multi-faceted, depending on the specific application:
Biological Targets: It can interact with enzymes or receptors, potentially inhibiting or modulating their activity.
Chemical Pathways: Involves complex pathways, often requiring catalysis or specific reaction conditions to achieve desired outcomes.
Comparison with Similar Compounds
N-[2-(methylsulfanyl)-4-phenyl-1,3-thiazol-5-yl]acetamide: Similar backbone but with an acetamide group instead of a cyclopropanecarboxamide.
N-[2-(ethylsulfanyl)-4-phenyl-1,3-thiazol-5-yl]cyclopropanecarboxamide: Ethyl substitution on the sulfanyl group.
N-[2-(methylsulfanyl)-4-phenyl-1,3-oxazol-5-yl]cyclopropanecarboxamide: An oxazole ring in place of a thiazole ring.
Uniqueness:
This compound exemplifies the seamless integration of synthetic ingenuity and practical applicability, illustrating the profound impact of chemical innovation on scientific and industrial progress.
Properties
IUPAC Name |
N-(2-methylsulfanyl-4-phenyl-1,3-thiazol-5-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS2/c1-18-14-15-11(9-5-3-2-4-6-9)13(19-14)16-12(17)10-7-8-10/h2-6,10H,7-8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXFAIHLUUBXKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(S1)NC(=O)C2CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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